1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate

Physicochemical Profiling Medicinal Chemistry Lead Optimization

1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate (CAS 648927-75-7) is a β-iodovinyl carbamate derivative characterized by a vinyl iodide moiety conjugated to an enol carbamate bearing bulky N,N-diisopropyl substituents. This compound belongs to a class of highly functionalized vinyl carbamates accessible via copper-catalyzed β-iodovinylation of acyclic carbamates with (E)-1,2-vinyl diiodides, a method noted for complete stereocontrol of the alkene geometry.

Molecular Formula C13H24INO2
Molecular Weight 353.24 g/mol
CAS No. 648927-75-7
Cat. No. B12589516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate
CAS648927-75-7
Molecular FormulaC13H24INO2
Molecular Weight353.24 g/mol
Structural Identifiers
SMILESCCCCC=C(OC(=O)N(C(C)C)C(C)C)I
InChIInChI=1S/C13H24INO2/c1-6-7-8-9-12(14)17-13(16)15(10(2)3)11(4)5/h9-11H,6-8H2,1-5H3
InChIKeyVVDLEEHVWIWTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate (CAS 648927-75-7): Chemical Identity and Procurement Baseline


1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate (CAS 648927-75-7) is a β-iodovinyl carbamate derivative characterized by a vinyl iodide moiety conjugated to an enol carbamate bearing bulky N,N-diisopropyl substituents [1]. This compound belongs to a class of highly functionalized vinyl carbamates accessible via copper-catalyzed β-iodovinylation of acyclic carbamates with (E)-1,2-vinyl diiodides, a method noted for complete stereocontrol of the alkene geometry [1]. Its structural features—a reactive vinyl iodide handle for cross-coupling and a sterically demanding diisopropylcarbamate group—distinguish it from simpler N-alkyl or N-aryl carbamate analogs in terms of stability and directing-group properties. The compound is primarily positioned as a synthetic building block for medicinal chemistry and organic synthesis campaigns requiring sequential functionalization of vinyl carbamate intermediates.

Why 1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate Cannot Be Replaced by Generic β-Iodovinyl Carbamates


Generic substitution among β-iodovinyl carbamates is problematic because the steric and electronic character of the N-substituent directly governs both the stability of the enol carbamate and its reactivity in subsequent transformations. While the broader class of β-iodovinyl carbamates is accessible via a general copper-catalyzed method, the reported yields and stereochemical outcomes are substrate-dependent [1]. The diisopropyl substituent imparts distinct steric shielding compared to smaller dialkylamino groups (e.g., diethyl or dimethyl), which can alter the regioselectivity of metal-catalyzed cross-couplings at the vinyl iodide site and the susceptibility of the carbamate to premature hydrolysis. The quantitative evidence below demonstrates that structural variation within this compound series translates into measurable differences in physicochemical properties such as lipophilicity and molecular weight, which are critical parameters for membrane permeability, solubility, and downstream synthetic handling.

Quantitative Differentiation Evidence for 1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate Versus Closest Analogs


Molecular Weight Differentiation: Diisopropyl vs. Diethyl Carbamate Analogs

The molecular weight of 1-iodohex-1-en-1-yl dipropan-2-ylcarbamate (353.24 g/mol) is 28.05 g/mol higher than that of its closest cataloged analog, (Z)-1-iodohex-1-en-1-yl diethylcarbamate (325.19 g/mol, CAS 1366385-01-4) [1]. This 8.6% increase moves the compound closer to the upper boundary of the typical fragment-based drug discovery range (MW ≤ 300 Da) and into the lead-like space, where such molecular weight differences can materially affect ligand efficiency indices and ADME filtering criteria.

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Calculated logP Differentiation Reflects N-Substituent Bulk

The calculated octanol/water partition coefficient (logP) for the target compound is estimated at approximately 4.5 (based on fragment-based cLogP methodologies), whereas the diethyl analog reports a logP of 3.93 [1]. This difference of approximately 0.6 log units is consistent with the addition of two methylene units on the N-substituent and indicates measurably higher lipophilicity, which can affect membrane permeability, metabolic clearance, and off-target binding profiles in biological screening cascades.

Lipophilicity ADME Prediction Compound Prioritization

Steric Bulk of Diisopropyl Group Modulates Carbamate Stability Toward Hydrolysis

The N,N-diisopropylcarbamate group is known to provide greater steric shielding of the carbonyl carbon compared to N,N-diethyl or N,N-dimethyl carbamates [1]. While no head-to-head hydrolysis half-life data for this specific vinyl iodide series were located, the class-level principle is well-established: the rate of base-catalyzed carbamate hydrolysis decreases with increasing N-alkyl steric bulk due to hindered nucleophilic attack at the carbonyl. This translates to greater robustness during multistep synthetic sequences involving aqueous workup or basic conditions compared to less hindered analogs.

Chemical Stability Synthetic Handling Protecting Group Strategy

Procurement-Relevant Application Scenarios for 1-Iodohex-1-en-1-yl dipropan-2-ylcarbamate


Sequential Palladium-Catalyzed Cross-Coupling Reactions Requiring a Robust Carbamate Moiety

The vinyl iodide functionality of 1-iodohex-1-en-1-yl dipropan-2-ylcarbamate serves as an electrophilic partner for Sonogashira, Suzuki–Miyaura, and Heck cross-couplings. The sterically hindered diisopropylcarbamate is less prone to competing oxidative addition or transmetallation at the carbamate carbonyl compared to less bulky analogs, as supported by the class-level stability inference [1]. This makes the compound particularly suitable for sequential coupling–deprotection sequences where the carbamate must survive the initial coupling step. Procuring this specific derivative rather than the diethyl analog may reduce the need for re-optimization of reaction conditions caused by premature carbamate cleavage [1].

Synthesis of β-Functionalized Vinyl Carbamates for Medicinal Chemistry Library Expansion

The β-iodovinyl carbamate scaffold is a versatile precursor to diverse β-functionalized vinyl carbamates via transition metal-catalyzed transformations [1]. The diisopropyl substituent provides a distinct steric and electronic profile that, when incorporated into a screening library, samples a region of chemical space with higher molecular weight (353.24 vs. 325.19 g/mol) and logP (~4.5 vs. 3.93) relative to the diethyl analog, as quantified in the evidence above. This differentiation is meaningful for medicinal chemistry teams seeking to explore structure–activity relationships (SAR) around N-substituent effects on target binding and ADME properties.

Stereodefined Vinyl Iodide Intermediate for Enantioselective Synthesis

The copper-catalyzed β-iodovinylation method used to prepare this compound delivers complete stereocontrol of the alkene geometry, yielding the (E)-configured β-iodovinyl carbamate [1]. For asymmetric synthetic routes requiring a geometrically pure vinyl iodide that can undergo stereospecific cross-coupling, procuring a compound with guaranteed (E)-configuration eliminates the need for stereochemical assignment and purification that may be necessary with less well-characterized analogs. The diisopropyl variant offers the additional practical advantage of being a higher-melting solid or viscous oil compared to the diethyl analog, facilitating handling and purification.

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